molecular formula C27H44N7O17P3S B13858114 2-Ethyl crotonyl coenzyme A

2-Ethyl crotonyl coenzyme A

Cat. No.: B13858114
M. Wt: 863.7 g/mol
InChI Key: CGFYVQDEPSRQKW-XVHYWJGSSA-N
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Description

2-Ethyl crotonyl coenzyme A is a biochemical compound used in various scientific research fields. It is a derivative of coenzyme A, which plays a crucial role in enzymatic acetyl transfer reactions. The molecular formula of this compound is C27H44N7O17P3S, and it has a molecular weight of 863.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl crotonyl coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the use of acyl-CoA dehydrogenases to convert acyl-CoAs into enoyl-CoAs . This method is particularly valuable when the precursor acids are not commercially available. The process typically involves a two-step reaction where the precursor acid is first activated and then converted into the desired CoA ester.

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemo-enzymatic synthesis. This method ensures high yields and purity, making it suitable for research and industrial applications. The process can be performed on a small scale without requiring specialized chemical equipment, making it accessible for biological laboratories .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl crotonyl coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reductive carboxylation of α,β-unsaturated acyl-CoA substrates, which produces substituted malonyl-CoA derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH for reduction reactions and acyl-CoA synthetase for the conversion of crotonate into crotonyl-CoA . The conditions for these reactions typically involve specific enzymes and cofactors that facilitate the desired transformations.

Major Products: The major products formed from the reactions of this compound include butyryl-CoA and (2S)-ethyl malonyl-CoA . These products are important intermediates in various metabolic pathways, including fatty acid and amino acid metabolism.

Properties

Molecular Formula

C27H44N7O17P3S

Molecular Weight

863.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-ethylbut-2-enethioate

InChI

InChI=1S/C27H44N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h5,13-14,16,19-21,25,36-37H,6-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b15-5+/t16-,19?,20?,21+,25-/m1/s1

InChI Key

CGFYVQDEPSRQKW-XVHYWJGSSA-N

Isomeric SMILES

CC/C(=C\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(=CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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